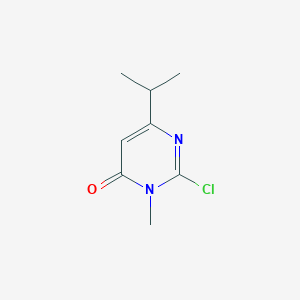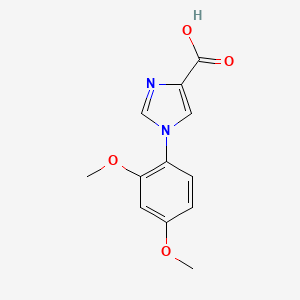
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with glyoxal to form the corresponding imidazole derivative. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors, advanced purification techniques, and automated control systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, where various substituents can be introduced.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like sulfuric acid for esterification. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring is known to coordinate with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the imidazole ring.
2,4-Dimethoxyphenyl imidazole: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-methyl: Substituted with a methyl group instead of a carboxylic acid group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-3-4-10(11(5-8)18-2)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
NGPDKNWOMJNLON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=C(N=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




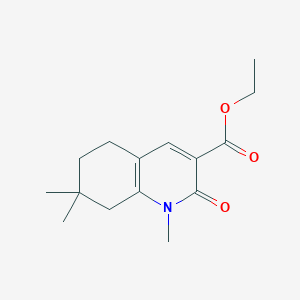

![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)


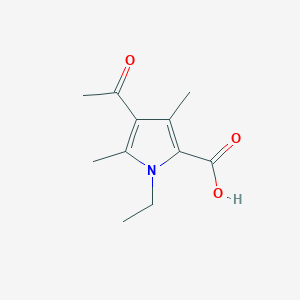
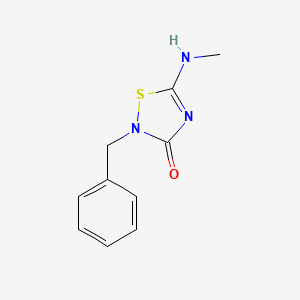
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)

